Product packaging for 4-Bromo-6-methylquinoline(Cat. No.:CAS No. 1070879-23-0)

4-Bromo-6-methylquinoline

Cat. No.: B1287623
CAS No.: 1070879-23-0
M. Wt: 222.08 g/mol
InChI Key: UMYVTXZXVRDOMW-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Discoveries in Quinoline (B57606) Chemistry

The history of quinoline is intrinsically linked to the quest for therapeutic agents. The compound was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. iipseries.orgnih.govwikipedia.org The name "quinoline" itself is derived from quinine, a naturally occurring alkaloid extracted from the bark of the Cinchona tree by Pelletier and Caventou in 1820. numberanalytics.comglobalresearchonline.net Quinine's use as the first effective treatment for malaria brought the quinoline core to the forefront of medicinal chemistry. numberanalytics.comglobalresearchonline.net This early focus spurred significant advancements, including the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) in the 1940s. nih.govglobalresearchonline.net The late 19th century was a particularly fertile period for synthetic methodology, witnessing the establishment of several classical name reactions for quinoline synthesis—such as the Skraup, Doebner-von Miller, Friedlander, and Combes syntheses—that remain relevant today. iipseries.org

Pivotal Role of Substituted Quinoline Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

Substituted quinoline scaffolds are of paramount importance in both organic synthesis and medicinal chemistry, serving as privileged structures for drug discovery. researchgate.netnumberanalytics.com The quinoline framework is a versatile precursor for synthesizing complex molecules with applications ranging from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.com Its chemical nature allows for a wide variety of transformations, including electrophilic substitutions and modern metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries. numberanalytics.com Consequently, quinoline derivatives exhibit a broad spectrum of biological activities and are investigated for use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.netnih.gov The development of efficient synthetic strategies, such as multicomponent reactions (MCRs), has further streamlined the production of structurally diverse quinoline derivatives, accelerating the discovery of new lead compounds. rsc.orgnih.gov

Strategic Importance of Halogenated Methylquinoline Derivatives in Synthetic and Biological Research

Among the vast library of substituted quinolines, halogenated methylquinoline derivatives hold a position of strategic importance. The introduction of a halogen atom, such as bromine or chlorine, onto the quinoline core is a widely used tactic in medicinal chemistry to modulate a compound's biological and physicochemical properties. rsc.org Halogenation can enhance pharmacological potency, improve metabolic stability, and influence binding affinity to biological targets. evitachem.com The bromine atom, in particular, increases the molecule's electrophilic reactivity, rendering it a valuable handle for subsequent functionalization via cross-coupling reactions.

Halogenated methylquinolines are frequently employed as key intermediates in the synthesis of more complex and high-value molecules. For example, 6-bromo-2-chloro-4-methylquinoline (B1275893) is a critical starting material in various research endeavors. researchgate.net The specific placement of both the halogen and methyl substituents on the quinoline ring significantly impacts the compound's reactivity and potential applications, making these derivatives versatile tools for both synthetic and biological research.

Physicochemical Properties of 4-Bromo-6-methylquinoline

The compound this compound is a halogenated derivative of methylquinoline. Its fundamental properties have been characterized and are summarized below.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 1070879-23-0 nih.gov
Molecular Formula C₁₀H₈BrN nih.gov
Molecular Weight 222.08 g/mol nih.gov
XLogP3 3.2 nih.gov
Topological Polar Surface Area 12.9 Ų nih.gov
InChI Key UMYVTXZXVRDOMW-UHFFFAOYSA-N nih.gov

This table is interactive. Click on the headers to sort.

Synthesis of this compound

While specific literature detailing a dedicated synthesis for this compound is not prevalent, its preparation can be inferred from established general methodologies for substituted quinolines. A common approach involves the construction of the quinoline core using precursors that already bear the desired substituents.

One potential synthetic route would be to start from 6-methylquinoline (B44275) and introduce a bromine atom at the 4-position. evitachem.com However, direct electrophilic bromination of quinoline typically occurs on the electron-rich benzene (B151609) ring, making selective halogenation at the C4 position on the electron-deficient pyridine (B92270) ring a significant challenge. rsc.org

A more plausible strategy would involve a cyclization reaction, such as the Knorr quinoline synthesis. researchgate.netpasteur.fr This would likely involve the condensation of 4-bromoaniline (B143363) with a suitable β-ketoester, followed by acid-catalyzed cyclization to form the corresponding quinolinone. Subsequent chemical modification would then be required to yield the final this compound product. Another approach could adapt the methods used for synthesizing analogous compounds like 6-bromo-4-chloroquinoline, which can be prepared from 6-bromoquinolin-4(1H)-one. google.com

Reactivity and Key Reactions

The chemical behavior of this compound is dictated by its functional groups: the quinoline ring, the methyl group, and particularly the bromine atom.

Nucleophilic Substitution: The bromine atom at the 4-position is the primary site of reactivity and is susceptible to being replaced by various nucleophiles. evitachem.com

Cross-Coupling Reactions: This C-Br bond is an ideal handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds and the synthesis of more elaborate structures. evitachem.com

Ring System Reactions: The quinoline core itself can undergo reduction to form dihydroquinoline derivatives or be subject to oxidation. evitachem.com The nitrogen atom retains its basic character and can be protonated by acids to form salts. nih.gov

Applications in Research

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis. cymitquimica.com The strategic placement of the bromine atom allows it to serve as a versatile intermediate for creating a wide array of more complex quinoline derivatives. cymitquimica.com Researchers can leverage the reactivity of the C-Br bond to introduce new functional groups, paving the way for the development of novel compounds for materials science and medicinal chemistry. This aligns with the broader use of halogenated quinolines as precursors for molecules with potential anticancer and antimicrobial properties. evitachem.com

Exploration in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and the introduction of halogen atoms is a proven strategy for enhancing the biological activity of drug candidates. researchgate.netevitachem.com While direct biological studies on this compound are limited, its structural class—halogenated methylquinolines—is of significant interest in drug discovery. The presence of the bromine atom can enhance binding interactions with biological targets and favorably modulate the pharmacokinetic profile of a molecule. Related bromo-quinoline compounds have been investigated for their potential as anticancer agents and for their unique photophysical properties, highlighting the research potential of this structural motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1287623 4-Bromo-6-methylquinoline CAS No. 1070879-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVTXZXVRDOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615915
Record name 4-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-23-0
Record name Quinoline, 4-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Pathways for 4 Bromo 6 Methylquinoline and Its Congeners

De Novo Synthesis Strategies for the 4-Bromo-6-methylquinoline Nucleus

The construction of the this compound core, a key scaffold in medicinal chemistry and materials science, is achieved through several de novo synthetic strategies. These methods focus on building the quinoline (B57606) ring system with the desired substitution pattern from acyclic precursors.

Elucidating Modified Knorr Quinoline Synthesis Protocols for 6-Bromo-4-methylquinolin-2(1H)-one Derivatives

The Knorr quinoline synthesis is a classical and effective method for preparing quinolin-2(1H)-one derivatives. pasteur.frresearchgate.net A significant modification of this protocol has been investigated for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one. pasteur.frresearchgate.net This process involves the condensation of 4-bromoaniline (B143363) with a β-keto ester, such as ethyl acetoacetate, followed by cyclization of the resulting anilide. pasteur.frresearchgate.net

Starting MaterialReagentProductYieldReference
4-Bromoanilinetert-Butyl acetoacetate3-((4-Bromophenyl)amino)but-2-enoate84% researchgate.net
3-((4-Bromophenyl)amino)but-2-enoateConcentrated H2SO46-Bromo-4-methylquinolin-2(1H)-one- nih.gov
6-Bromo-4-methylquinolin-2(1H)-onePOCl36-Bromo-2-chloro-4-methylquinoline (B1275893)97% nih.gov

Cascade Cyclization Reactions: TMSBr-Promoted Transformations of ortho-Propynol Phenyl Azides Leading to 4-Bromoquinolines

A novel and efficient metal-free approach for the synthesis of 4-bromoquinolines involves the cascade cyclization of readily accessible ortho-propynol phenyl azides promoted by trimethylsilyl (B98337) bromide (TMSBr). mdpi.comnih.govnih.gov This methodology provides direct access to 4-bromoquinolines, including derivatives like this compound, in moderate to excellent yields. mdpi.comnih.gov

In this reaction, TMSBr serves a dual role, acting as both an acid promoter to initiate the cascade and as a nucleophilic source of bromide. mdpi.comnih.govnih.gov The reaction proceeds smoothly under mild conditions and tolerates a good range of functional groups. mdpi.comnih.gov The proposed mechanism involves the formation of a halogen-substituted allene (B1206475) intermediate, which then undergoes a 6-endo-trig cyclization, followed by the release of a proton and nitrogen gas to yield the final 4-bromoquinoline (B50189) product. researchgate.net This method is notable for avoiding the use of metal catalysts and additional oxidants, with water and nitrogen gas as the only byproducts. mdpi.com

SubstrateReagentProductYieldReference
1-(2-azidophenyl)-2-methylprop-2-yn-1-olTMSBr4-bromo-2,6-dimethylquinoline81% nih.gov

Cyclization Reactions Involving Anilines and Active Methylene (B1212753) Compounds (e.g., Meldrum's Acid Derivatives)

The reaction of anilines with active methylene compounds, such as derivatives of Meldrum's acid, represents another versatile strategy for quinoline synthesis. A three-component reaction involving an aniline (B41778) (e.g., 3,4-methylenedioxyaniline), an aldehyde, and Meldrum's acid has been reported for the synthesis of quinolone derivatives. nih.gov This reaction can be efficiently catalyzed by TiO2 nanoparticles under ultrasonic irradiation in water, highlighting a green chemistry approach. nih.gov

The proposed mechanism for related syntheses often begins with a Knoevenagel condensation between the active methylene compound and an aldehyde. rsc.org The resulting intermediate then undergoes a Michael addition with the aniline, followed by cyclization and subsequent transformations to afford the quinoline scaffold. rsc.org While not explicitly detailed for this compound, the modularity of this approach suggests its potential applicability by selecting the appropriately substituted aniline and active methylene precursors.

Alternative Annulation and Ring-Forming Reactions for Halogenated Methylquinolines

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are fundamental to the synthesis of quinoline systems. wikipedia.orgscripps.edu Various named reactions fall under this category, including the Skraup, Doebner-von Miller, and Combes syntheses, which traditionally involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. researchgate.net

More contemporary methods have focused on developing more efficient and milder conditions. For instance, iron-promoted tandem reactions of anilines with styrene (B11656) oxides have been developed for the synthesis of 3-arylquinolines. organic-chemistry.org Another approach involves a [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines mediated by a Lewis acid to produce 2-alkylquinolines. organic-chemistry.org Palladium-catalyzed Wacker-type oxidative cyclization of o-vinylanilines also provides a route to 2-methylquinolines. organic-chemistry.org These alternative strategies, while not always directly yielding this compound, provide a diverse toolbox for accessing various substituted quinoline cores that could potentially be further functionalized.

Strategic Functionalization and Derivatization of the this compound Scaffold

Once the this compound nucleus is formed, its further functionalization is crucial for creating diverse chemical entities. The bromine atom at the 4-position is a particularly useful handle for subsequent transformations.

Regioselective Halogenation and Halogen Exchange Reactions (e.g., Bromination and Iodination)

The regioselective introduction of additional halogen atoms onto the this compound scaffold can be achieved through various halogenation methods. The existing substituents on the quinoline ring direct the position of further halogenation. For instance, the direct bromination of 6-methylquinoline (B44275) can be controlled to selectively introduce a bromine atom at the 7-position.

Furthermore, hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) have emerged as powerful tools for the regioselective C-H halogenation of quinolone systems. acs.orgmdpi.com For example, a practical protocol for the C3–H regioselective halogenation of 4-quinolones using potassium halide salts and PIFA has been developed, offering good to excellent yields under mild, room temperature conditions. acs.org This method demonstrates high regioselectivity and good functional group tolerance. acs.org While these examples are on the 4-quinolone system, they showcase advanced methods for regioselective halogenation that could potentially be adapted for the this compound core.

Metal-free methods using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have also been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org The use of hexafluoroisopropanol as a solvent with N-halosuccinimides also enables mild and regioselective halogenation of a broad range of heterocycles. organic-chemistry.org

SubstrateReagentProductPosition of HalogenationReference
6-methylquinolineBromine7-Bromo-6-methylquinoline7
4-quinolonesKX, PIFA3-Halo-4-quinolones3 acs.org
8-substituted quinolinesTCCA/TBCA5-Halo-8-substituted quinolines5 rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives like this compound, the bromine atom at the 4-position serves as a versatile handle for a variety of palladium- and nickel-catalyzed transformations. These methods are indispensable for the structural diversification of the quinoline scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron species with an organic halide. mychemblog.comwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov In the context of bromoquinolines, this reaction facilitates the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the Pd(0) catalyst to the bromoquinoline, forming a Pd(II) intermediate. mychemblog.com This is followed by transmetalation with a boronic acid or ester (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Bromoquinoline electrophiles, such as 6-bromoquinoline (B19933), have been shown to be highly reactive partners in these couplings with both electron-rich and electron-poor nucleophiles. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromoquinolines

Bromoquinoline Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Yield Ref
6-Bromoquinoline Phenylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene (B28343)/H₂O 6-Phenylquinoline High nih.gov
3-Bromoquinoline Pyridin-3-ylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene 3-(Pyridin-3-yl)quinoline Good nih.gov

This table presents illustrative examples based on reported methodologies for bromoquinolines.

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. byjus.com This reaction is a key method for C-C bond formation, typically between an aryl or vinyl halide and an alkene. byjus.com When applied to a bromoquinoline and an appropriate acrylate (B77674) ester, it can produce quinoline-substituted α,β-unsaturated esters.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the bromoquinoline. byjus.com This is followed by the migratory insertion of the alkene into the palladium-carbon bond (syn-addition), and the cycle concludes with a β-hydride elimination step to release the final product and regenerate the catalyst. byjus.com The reaction is stereoselective, often favoring the trans-coupled product. byjus.com While direct examples with acrylates are specific, the methodology is broadly applicable. A variation, the reductive Heck reaction, uses a hydride source to construct C(sp²)–C(sp³) bonds, and has been applied to substrates like 8-bromoquinoline. acs.org

Table 2: Heck Coupling of Bromoarenes with Alkenes

Aryl Halide Alkene Catalyst/Ligand Base Solvent Key Finding Ref
Aryl Bromide Ethyl Acrylate Pd(OAc)₂/PPh₃ Et₃N DMF General method for β-arylacrylates researchgate.net
1-Bromonaphthalene Ethylene Pd(OAc)₂ NaOAc NMP Synthesis of Naproxen precursor byjus.com

This table provides examples of the Heck reaction's versatility, which is applicable to bromoquinoline systems.

Beyond Suzuki and Heck reactions, bromoquinolines are substrates for a diverse array of other transition metal-catalyzed transformations. Palladium catalysts are effective for carbonylation reactions, converting aryl bromides into esters, amides, and other carbonyl derivatives under atmospheric pressure of carbon monoxide, with ligands like Xantphos being crucial. scispace.com Amination reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds by coupling bromoquinolines with various amines. illinois.edu

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. illinois.edutcichemicals.com Nickel catalysts can effect the phosphorylation of aryl bromides, including 2-bromoquinoline, through electrochemical methods. acs.org They are also used for the synthesis of diaryl sulfones from aryl halides and sodium sulfinates. researchgate.net However, some nickel-catalyzed processes, like certain C-H arylations, have found bromoquinolines to be challenging substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Bromoquinoline Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems. On the quinoline ring, the bromine atom at the 4-position is susceptible to substitution by strong nucleophiles. This reactivity is significantly enhanced by the presence of electron-withdrawing groups on the quinoline ring system, which stabilize the intermediate Meisenheimer complex.

For instance, the introduction of a nitro group at the 5-position of 6-bromoquinoline was found to greatly activate the adjacent bromine for SNAr reactions with nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org The reaction proceeds via the addition of the nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate, followed by the loss of the bromide leaving group to restore aromaticity. Kinetic studies of the reaction between various bromoquinolines and piperidine (B6355638) have shown that these displacement reactions are accelerated by high pressure, with the volume changes of activation decreasing as the intrinsic reactivity of the bromoquinoline increases. acs.org

Synthetic Transformations Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 6-position of the quinoline ring offers another site for synthetic modification. It can undergo oxidation to form aldehydes or carboxylic acids, which are valuable intermediates.

Oxidation : The oxidation of methylquinolines can be achieved using various reagents. Selenium dioxide (SeO₂) in dioxane is a classic method for converting 2- and 4-methylquinolines into their corresponding aldehydes in good yields (e.g., lepidine to 4-quinolinecarboxaldehyde, 78% yield). tandfonline.com More modern, metal-free methods utilize hypervalent iodine(III) reagents, such as PIDA, to chemoselectively oxidize 4-methylquinolines to quinoline-4-carbaldehydes under mild conditions. researchgate.net For conversion to carboxylic acids, stronger oxidizing agents or different conditions are employed. For example, 4-methylquinoline (B147181) can be oxidized to quinoline-4-carboxylic acid. pvamu.edu Nickel peroxide has also been used to oxidize methylquinoline carboxylic acids to the corresponding dicarboxylic acids. tandfonline.com

Halogenation : While direct halogenation of the methyl group on the quinoline core can be challenging, specific conditions can achieve this transformation. In a metal-free protocol for the regioselective halogenation of 8-substituted quinolines, the bromination of 8-methylquinoline (B175542) with N-bromosuccinimide (NBS) or tetrabromocyclohexadienone (TBCA) under certain conditions resulted in the isolation of the methyl-brominated product as the major species. rsc.org This indicates that radical halogenation at the benzylic position of the methyl group is a feasible synthetic route.

Investigation of Reaction Mechanisms and Kinetics in Quinoline Formation

The formation of the quinoline ring itself is achieved through several classic named reactions, and understanding their mechanisms and kinetics is crucial for optimizing synthesis. The Combes quinoline synthesis, for example, involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.orgiipseries.org

The mechanism proceeds through the formation of a Schiff base intermediate, which tautomerizes to an enamine. wikipedia.org The rate-determining step is the subsequent annulation (ring-closing) of the molecule. wikipedia.org This is followed by dehydration to yield the substituted quinoline product. wikipedia.org Kinetic investigations, for instance using ¹⁹F NMR spectroscopy to monitor a modified Combes reaction, have shed light on how substituents on both the aniline and the diketone influence reaction rates and the regioselectivity of the final quinoline product. wiley.com Such studies are essential for predicting outcomes and designing rational synthetic strategies for complex quinoline derivatives.

Proposed Mechanistic Pathways for Cyclization Reactions

The formation of the quinoline core is achieved through various cyclization reactions, each proceeding via distinct mechanistic pathways. Classical methods and modern adaptations provide a versatile toolkit for synthetic chemists.

One of the foundational routes is the Combes synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. The mechanism proceeds in several key stages. wikipedia.orgiipseries.org Initially, the aniline performs a nucleophilic addition to one of the protonated carbonyl groups of the β-diketone. wikipedia.org This is followed by a dehydration step to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. The critical ring-closing step, which is also the rate-determining step, is an intramolecular electrophilic aromatic substitution (annulation) where the enamine attacks the aromatic ring. wikipedia.orgwiley.com Subsequent proton transfer and a final dehydration step yield the substituted quinoline. wikipedia.org

A more contemporary approach involves the electrophilic cyclization of N-(2-alkynyl)anilines . This method can produce 3-halo-substituted quinolines, which are valuable precursors for further functionalization. The proposed mechanism begins with the coordination of an electrophile, such as an iodine cation (from I₂ or ICl), to the carbon-carbon triple bond of the alkyne, forming a cyclic iodonium (B1229267) intermediate. acs.org This activation is followed by a 6-endo-dig intramolecular nucleophilic attack from the aniline's aromatic ring onto the activated alkyne. nih.gov The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product, a step that can occur in the presence of the electrophile or upon exposure to air during workup. acs.org

Palladium-catalyzed reactions offer another modern pathway. For instance, the intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides can produce a variety of substituted quinolines. rsc.org This process is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, facilitated by an imidoylpalladium intermediate. rsc.org

Analysis of Steric and Electronic Influences on Reaction Outcomes and Selectivity

The final structure and yield of quinoline synthesis are critically dependent on the interplay between steric and electronic factors of the reactants and intermediates. numberanalytics.com Controlling these factors is paramount for achieving high regioselectivity. wikipedia.orgnumberanalytics.com

In the context of the Combes synthesis , a study investigating a modified pathway to produce trifluoromethylquinolines found that both steric and electronic effects significantly influence regioselectivity. wikipedia.org The study observed that the rate-determining annulation step was more sensitive to steric effects than the initial nucleophilic addition. wikipedia.org For example, increasing the steric bulk of the substituent on the diketone, combined with the use of electron-donating methoxy-substituted anilines, favored the formation of 2-CF₃-quinolines. wikipedia.org Conversely, using anilines with electron-withdrawing groups like chloro- or fluoro-substituents resulted in the 4-CF₃ regioisomer being the major product. wikipedia.org

For the functionalization of the quinoline ring itself, such as through iridium-catalyzed C-H borylation, steric factors are generally dominant in determining the position of borylation. rsc.orgresearchgate.net The reaction preferentially occurs at the most sterically accessible C-H bond. However, by conducting reactions at lower temperatures, underlying electronic selectivity can be observed, with borylation favoring the most deshielded, sterically accessible hydrogen atom, which can be correlated with C-H bond acidity. rsc.orgresearchgate.net In some palladium-catalyzed arylations of quinolines, electronic properties appear to be more influential than steric effects, with electron-withdrawing groups on the quinoline ring leading to better yields. mdpi.com

The influence of these effects is summarized in the table below, based on a modified Combes synthesis study.

Substituent on AnilineSubstituent on DiketoneDominant InfluenceMajor Product Regioisomer
Methoxy (B1213986) (Electron-Donating)Bulky R GroupSteric/Electronic2-CF₃-quinoline
Chloro (Electron-Withdrawing)Less Bulky R GroupElectronic4-CF₃-quinoline
Fluoro (Electron-Withdrawing)Less Bulky R GroupElectronic4-CF₃-quinoline

This table illustrates how substituent choices can direct the outcome of the Combes reaction toward a desired regioisomer based on steric and electronic properties. wikipedia.org

Catalytic Systems in this compound Synthesis and Modification

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for constructing and modifying complex molecules like this compound. Both homogeneous and heterogeneous systems, as well as innovative photo-induced methods, are employed.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is widely used in quinoline synthesis. Palladium-catalyzed cross-coupling reactions, for example, are pivotal for creating C-C bonds to functionalize the quinoline core. nih.gov These systems, often involving palladium complexes with phosphine (B1218219) ligands, offer high efficiency and selectivity under mild conditions. researchgate.netresearchgate.net Similarly, rhodium and iridium-based homogeneous catalysts are effective for C-H functionalization and hydrogenation reactions. mdpi.comresearchgate.net While highly active and selective, a significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction mixture post-reaction. researchgate.net

Heterogeneous catalysis provides a practical solution to catalyst recovery and recycling. In these systems, the catalyst is in a different phase (typically solid) from the liquid or gas phase reactants. This facilitates easy separation by filtration. Zeolite-based catalysts have been employed for the gas-phase synthesis of quinolines from anilines and alcohols, where the yield is related to the Lewis acid site content of the catalyst. rsc.org Metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have been developed for the Friedländer annulation, offering an environmentally benign alternative to traditional homogeneous acids. nih.gov Other examples include alkaline earth metal-based catalysts like those using calcium and barium, which have proven effective in the condensation of 2-aminoaryl ketones with other ketones to form quinolines. ua.es

Catalyst TypeCatalyst ExamplePhaseReaction TypeKey Advantage
Homogeneous Pd(PPh₃)₄SameCross-CouplingHigh activity & selectivity
Homogeneous [Rh(COD)Cl]₂SameC-H ArylationMild conditions
Heterogeneous ZnCl₂/Ni-USY-acidDifferentAniline + Alcohol CyclizationCatalyst recyclability
Heterogeneous g-C₃N₄-(CH₂)₃-SO₃HDifferentFriedländer AnnulationMetal-free, reusable
Heterogeneous Barium-based MOFDifferentFriedländer AnnulationAdaptive to reactants

This table compares various homogeneous and heterogeneous catalytic systems used in the synthesis and modification of quinolines. mdpi.comrsc.orgnih.govua.esnih.gov

Photo-induced catalysis, particularly using visible light, has emerged as a powerful and sustainable strategy for organic synthesis. acs.org These methods allow for the activation of molecules under exceptionally mild conditions, often at room temperature.

The synthesis of highly substituted quinolines and tetrahydroquinolines can be achieved through visible light-mediated cyclization reactions. nih.gov Mechanistic studies suggest that imine and iminium intermediates play a crucial role by absorbing visible light to generate reactive excited states that drive the cyclization. nih.gov Another approach uses a photocatalytic aerobic oxidative dehydrogenative coupling of glycine (B1666218) esters with alkenes, employing a Ruthenium-based photocatalyst and blue LED light, to produce a variety of substituted quinolines. acs.org

Iron-catalyzed, visible-light-driven reactions have also been developed. For instance, the decarboxylation of carboxylic acids can generate alkyl radicals that subsequently functionalize the quinoline ring. mdpi.com Furthermore, metal-free photoredox catalysis represents a growing area of interest. Organic dyes like 10-methyl-9,10-dihydroacridine can catalyze the cascade annulation reaction between styrenes and diazonium salts under UV light to form quinoline derivatives. researchgate.net

PhotocatalystLight SourceReaction TypeReactants
Ru(bpy)₃Cl₂Blue LEDOxidative Coupling/AromatizationGlycine esters + Alkenes
Ir(ppy)₃Blue LightRadical Cascade CyclizationHalopyridines + Diynes
Fe(phen)Cl₃·H₂OVisible LightDecarboxylative AlkylationQuinoline + Carboxylic Acid
10-methyl-9,10-dihydroacridineUV LightCascade AnnulationStyrenes + Diazonium Salts

This table summarizes various photo-induced catalytic systems for quinoline synthesis and functionalization, highlighting the diversity of catalysts and reaction types. acs.orgmdpi.comresearchgate.netdicp.ac.cn

Medicinal Chemistry and Pharmacological Potential of 4 Bromo 6 Methylquinoline Derivatives

Pharmacological Profile and Therapeutic Applications of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. arabjchem.org These compounds form the backbone of numerous pharmaceuticals and are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. arabjchem.orgarabjchem.org The versatility of the quinoline scaffold allows for chemical modifications at various positions, leading to a diverse range of pharmacological effects. For instance, the introduction of different substituents on the quinoline ring can significantly influence the compound's biological activity and target specificity. arabjchem.org The therapeutic potential of quinoline derivatives is underscored by their various mechanisms of action, which include inhibiting cell proliferation, inducing apoptosis, and disrupting microbial growth. arabjchem.org

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of quinoline derivatives has been a subject of extensive research. The core structure of quinoline is found in several natural and synthetic compounds that exhibit potent activity against a variety of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of quinoline have demonstrated significant antibacterial properties. For example, a study on novel 8-hydroxyquinoline (B1678124) derivatives showed exceptional antimicrobial effects against both Gram-positive and Gram-negative bacterial strains. scienceopen.com Specifically, compounds with substitutions on the phenyl ring displayed excellent antibacterial activity. scienceopen.com Another study on novel quinoline/thiazinan-4-one hybrids reported that several synthesized compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with some compounds showing higher activity than the reference drug ciprofloxacin (B1669076) against S. aureus. semanticscholar.org Furthermore, research on 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent in vitro antimicrobial activity, with one derivative showing significant efficacy against E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, and B. cereus. nih.gov

Table 1: Inferred Antibacterial Activity of 4-Bromo-6-methylquinoline Derivatives Based on Structurally Similar Compounds This table is populated with data from structurally related bromo-quinoline and quinazolinone derivatives to infer the potential activity of this compound.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideE. coli1.56 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideS. typhimurium3.125 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideL. monocytogenes1.56 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideS. aureus25 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideP. aeruginosa25 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideB. cereus25 nih.gov

Antifungal Activity Against Pathogenic Fungi

The antifungal properties of quinoline derivatives are also well-documented. A study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates demonstrated significant in vitro antifungal activity against Candida albicans. Several of the tested derivatives exhibited high minimum inhibitory concentrations (MICs), with some being as low as 0.4 µg/mL. nih.gov Another investigation into 6-bromo-4-ethoxyethylthio quinazoline (B50416) revealed high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 µg/mL. researchgate.net Additionally, research on 6,8-dibromo-4(3H)quinazolinone derivatives identified a compound with potent in vitro antifungal activity against C. albicans and A. flavus, with MICs of 0.78 and 0.097 µg/mL, respectively. nih.gov

Table 2: Inferred Antifungal Activity of this compound Derivatives Based on Structurally Similar Compounds This table is populated with data from structurally related bromo-quinoline and quinazolinone derivatives to infer the potential activity of this compound.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Dimethyl-4-bromo-1-(benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate (BQ-06)Candida albicans0.4 nih.gov
Dimethyl-4-bromo-1-(benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate (BQ-07)Candida albicans0.4 nih.gov
Dimethyl-4-bromo-1-(benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate (BQ-08)Candida albicans0.4 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideCandida albicans0.78 nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideAspergillus flavus0.097 nih.gov

Anticancer and Antiproliferative Activity Assessment

Quinoline derivatives have emerged as a promising scaffold for the development of new anticancer agents, with numerous studies demonstrating their potent cytotoxic effects on a variety of cancer cell lines. arabjchem.org

In Vitro Cytotoxicity Studies on Various Human and Rat Cancer Cell Lines

The anticancer potential of bromo-substituted quinoline and quinazoline derivatives has been evaluated against several human and rat cancer cell lines. A study on 6-bromo quinazoline-4(3H)-one derivatives demonstrated their antiproliferative activity against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines. nih.gov One of the synthesized compounds, designated as 8a, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines. nih.gov Furthermore, this compound showed selectivity, with a less cytotoxic effect on the normal MRC-5 cell line (IC50 of 84.20 ± 1.72 µM). nih.gov Another study highlighted that 6-bromo-5-nitroquinoline (B1267105) exhibited significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. researchgate.net

Table 3: Inferred In Vitro Cytotoxicity of this compound Derivatives Based on Structurally Similar Compounds This table is populated with data from structurally related bromo-quinoline and quinazolinone derivatives to infer the potential activity of this compound.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference
6-bromo-2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7Human Breast Adenocarcinoma15.85 ± 3.32 nih.gov
6-bromo-2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one derivative (8a)SW480Human Colon Adenocarcinoma17.85 ± 0.92 nih.gov
6-bromo-2-(mercaptomethyl)-3-phenylquinazolin-4(3H)-one derivative (8a)MRC-5Human Normal Lung Fibroblast84.20 ± 1.72 nih.gov

Induction of Apoptosis and Cellular Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research on 6-bromo-5-nitroquinoline has indicated its potential to cause cancer cell death through apoptotic activity. researchgate.net The mechanisms through which quinoline derivatives induce apoptosis are varied and can involve multiple cellular pathways. arabjchem.org These mechanisms may include cell cycle arrest, disruption of cell migration, and inhibition of angiogenesis. arabjchem.org For instance, 2,4-disubstituted quinoline derivatives have been shown to act as growth inhibitors by inducing cell cycle arrest and apoptosis. arabjchem.org While the precise molecular targets are diverse, the ability of these compounds to trigger the apoptotic cascade makes them promising candidates for further development as anticancer therapeutics.

Antimalarial Properties and Related Investigations

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with 4-aminoquinoline (B48711) derivatives like chloroquine (B1663885) and amodiaquine (B18356) being historically significant in malaria therapy. biointerfaceresearch.comnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated continuous efforts to develop new antimalarial agents, often through modification of the quinoline core. mdpi.comnih.gov Research into 4-aminoquinoline derivatives has shown that the core moiety is indispensable for antimalarial activity, and its mechanism often involves accumulation in the parasite's acidic food vacuole. nih.gov

Modifications to the quinoline ring system are a key strategy in overcoming resistance. For instance, the introduction of different side chains at the 4-position has been extensively studied to enhance activity against resistant parasites. nih.gov While much of the focus has been on 4-aminoquinolines, the principles of substitution on the quinoline ring are broadly applicable. The presence and position of substituents on the benzo part of the quinoline ring also profoundly influence activity. The 7-chloro group, as seen in chloroquine, is a common feature, though substitutions at other positions are actively explored. nih.gov

Exploration of Anti-inflammatory and Analgesic Potentials

Quinoline and its derivatives have been recognized for a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic properties. nih.govresearchgate.netnih.govresearchgate.net The core structure is a versatile scaffold that allows for modifications to target various enzymes and receptors involved in inflammation and pain pathways. nih.gov Research has shown that quinoline-based molecules can target cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and other key players in the inflammatory cascade. nih.gov

Specifically, the substitution pattern on the quinoline ring is critical in defining the biological activity. Studies on related heterocyclic systems, such as quinazolinones, provide valuable insights. For example, a series of novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives showed promising anti-inflammatory and analgesic activities in animal models. nih.gov In another study, among various quinazolinone derivatives evaluated, the 6-bromo-substituted compound was identified as the most potent anti-inflammatory agent. mdpi.com

Furthermore, investigations into 4-hydroxyquinolin-2-ones have identified potent pain-killers. Notably, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was found to be a more powerful analgesic than the standard drug Tramadol. najah.edu This finding underscores the potential positive contribution of a bromine atom at the 6-position of the quinoline ring system to analgesic activity. Although these examples are not exact derivatives of this compound, the repeated success of 6-bromo substitution in related heterocyclic structures suggests that derivatives of this compound may also possess significant anti-inflammatory and analgesic potential. The acetic acid-induced writhing model is a common screening tool for assessing these properties in new chemical entities. mdpi.com

Investigation of Other Biological Activities (e.g., Antitubercular, Antitumoral, Antiviral, Antihelmintic)

The functionalized quinoline motif is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities beyond its antimalarial and anti-inflammatory potential. researchgate.net

Antitubercular Activity The quinoline ring is a confirmed pharmacophore that confers activity against Mycobacterium tuberculosis. austinpublishinggroup.com Many natural and synthetic quinoline derivatives have been reported to exhibit moderate to significant antitubercular effects. nih.govresearchgate.netaustinpublishinggroup.com This has led to the identification of promising quinoline-based scaffolds for the development of new drugs to combat tuberculosis, a field inspired by the success of the diarylquinoline drug, bedaquiline. austinpublishinggroup.com Some quinoline-isoxazole based compounds have shown submicromolar activity against replicating bacteria and were also active against non-replicating persistent bacteria without significant toxicity to mammalian cells. acs.org

Antitumoral Activity Substituted quinolines have shown significant potential as anticancer agents, acting through various mechanisms. arabjchem.org Research has demonstrated that the antiproliferative effects of quinoline derivatives are highly dependent on the substitution pattern. nih.gov For instance, a study involving various substituted quinolines found that 6-bromo-5-nitroquinoline exhibited notable antiproliferative activity against human adenocarcinoma (HT29) cells and had the potential to induce cancer cell death via apoptosis. nih.gov C-6 substituted 2-phenylquinolines have also displayed important activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The versatility of the quinoline scaffold allows for the development of derivatives that can act as topoisomerase inhibitors or EGFR kinase inhibitors, among other targets. nih.gov

Antiviral Activity The quinoline scaffold has been shown to possess remarkable antiviral activity against a diverse range of viruses, including Zika virus, Ebola virus, hepatitis C virus, and various coronaviruses. nih.govnih.gov Several established antimalarial quinolines, such as chloroquine and hydroxychloroquine, have been identified as potent inhibitors of coronaviruses in vitro, exhibiting broad-spectrum activity. malariaworld.org These compounds are thought to interfere with viral entry at a post-attachment stage. malariaworld.org The development of novel quinoline-based inhibitors, such as those targeting the SARS-CoV-2 papain-like protease (PLpro), has shown promise in animal models, suggesting their potential as oral antiviral candidates. news-medical.net

Antihelmintic Activity Certain quinoline derivatives have also been developed as antihelmintic agents. A notable example is oxamniquine, which is used in the treatment of schistosomiasis. nih.gov This demonstrates the broad utility of the quinoline chemical scaffold in targeting a wide variety of pathogens.

Biological ActivityKey Findings for Quinoline DerivativesRelevant ExamplesCitations
AntitubercularThe quinoline ring is a promising scaffold for new anti-TB drug development.Bedaquiline, Quinoline-isoxazole hybrids austinpublishinggroup.comacs.org
AntitumoralActivity is highly dependent on the substitution pattern; can induce apoptosis.6-Bromo-5-nitroquinoline, C-6 substituted 2-phenylquinolines nih.govrsc.org
AntiviralBroad-spectrum activity against various viruses, including coronaviruses.Chloroquine, Hydroxychloroquine, Novel PLpro inhibitors malariaworld.orgnews-medical.net
AntihelminticThe quinoline scaffold is effective against certain parasitic worms.Oxamniquine nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance efficacy and selectivity.

The incorporation of halogen atoms is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. For quinoline derivatives, the position and identity of the halogen are critical determinants of the pharmacological outcome.

Identity of Halogen: The specific halogen atom (F, Cl, Br, I) can have distinct effects. In one series of antimalarial compounds, replacing a bromine atom with iodine was found to be detrimental to activity. nih.gov Conversely, the careful incorporation of fluorine on the benzene (B151609) ring of a quinoline derivative was shown to tremendously enhance anticonvulsant properties. rsc.org This suggests that both the size and electronegativity of the halogen play a role in target interaction.

Position of Halogen: The location of the halogen on the quinoline core is equally important. While the 7-chloro substitution is a hallmark of many potent 4-aminoquinoline antimalarials, substitution at other positions can lead to different activities. nih.gov For instance, in a series of quinazolinones, a 6-bromo substituent conferred the most potent anti-inflammatory activity. mdpi.com In another study, a 6-bromo-4-hydroxy-2-oxo-quinoline derivative was a highly effective analgesic, whereas adding another bromine at the 8-position almost completely abolished its activity. najah.edu These findings indicate that the 4-bromo substitution in this compound derivatives would likely have a significant and specific impact on bioactivity, which may differ substantially from derivatives halogenated at other positions.

The methyl group, though simple, can significantly influence a molecule's pharmacological profile through steric and electronic effects. It can impact metabolic stability, lipophilicity, and binding interactions with biological targets. The contribution of the methyl group on the quinoline core is highly context-dependent.

In a study of indole-quinoline derivatives with anticancer properties, compounds with a methyl substituent at the C-5 position of the quinoline ring showed more potent activity than the corresponding C-6 substituted derivatives. biointerfaceresearch.com

Conversely, in a series of chromone-quinoline hybrids, a methyl group at the 6-position resulted in significantly higher activity than a methoxy (B1213986) group at the same position, indicating a favorable contribution. nih.gov

C-2 and C-4 Positions: These positions are frequently modified to alter activity. For instance, heteroaryl substitution at C-2 of the quinoline can increase lipophilicity and DNA binding properties, which are often required to enhance anticancer effects. biointerfaceresearch.com The C-4 position is critical for antimalarial 4-aminoquinolines, where the nature of the amino side chain dictates activity and resistance profiles. nih.gov Replacing the amino group with a bromine atom, as in the this compound scaffold, fundamentally changes the electronic nature of this position, opening avenues for different types of biological activities.

Benzene Ring Substitutions (C-5 to C-8): Substituents on the benzene portion of the quinoline ring modulate the electronic properties and can serve as key interaction points. The pharmacological activities of quinoline derivatives are mainly dependent on the nature and position of these substituents. nih.gov For example, the position of nitro and phenyl groups on the quinoline ring has been shown to be critical for antiproliferative activity. nih.gov The specific combination of a bromine at C-4 and a methyl group at C-6 creates a unique electronic and steric profile that would dictate its interactions with biological targets, making its derivatives a distinct class within the broader quinoline family. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 4-Bromo-6-methylquinoline. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for a complete and confident structural assignment.

The ¹H NMR spectrum of this compound is expected to display seven distinct signals: six corresponding to the aromatic protons on the quinoline (B57606) core and one for the methyl group protons. The electron-withdrawing nature of the bromine atom and the nitrogen atom significantly influences the chemical shifts, causing protons nearer to these atoms to appear further downfield.

The proton at the C-2 position is expected to be the most deshielded proton of the heterocyclic ring due to its proximity to the nitrogen atom. The proton at C-3 will appear as a doublet, coupled to the H-2 proton. The C-4 position is substituted with bromine, so no proton signal is expected from this position. In the carbocyclic ring, the H-5 proton is anticipated to be a singlet or a narrow doublet due to weak meta-coupling, deshielded by the bromine at the adjacent C-4 position. The H-7 and H-8 protons will form a coupled system. The methyl group at C-6 will appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7 - 8.9d (doublet)~4.5 Hz (JH2-H3)
H-3~7.5 - 7.7d (doublet)~4.5 Hz (JH3-H2)
H-5~8.0 - 8.2s (singlet) or d (narrow doublet)~2.0 Hz (JH5-H7)
H-7~7.6 - 7.8dd (doublet of doublets)~9.0 Hz (JH7-H8), ~2.0 Hz (JH7-H5)
H-8~7.8 - 8.0d (doublet)~9.0 Hz (JH8-H7)
-CH₃ (at C-6)~2.5 - 2.6s (singlet)N/A

The broadband proton-decoupled ¹³C NMR spectrum for this compound will exhibit ten unique signals, corresponding to the ten carbon atoms in the molecule, as there are no elements of symmetry. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the substitution pattern of the quinoline ring.

The carbon atom C-4, directly attached to the electronegative bromine atom, will have its resonance shifted significantly. The carbons in the heterocyclic ring (C-2, C-3, C-4, C-8a) generally appear at distinct chemical shifts from those in the carbocyclic ring. The quaternary carbons (C-4, C-4a, C-6, C-8a) can be distinguished from the protonated carbons (CH) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-2~150 - 152CH
C-3~122 - 124CH
C-4~123 - 125C-Br (Quaternary)
C-4a~148 - 150Quaternary
C-5~128 - 130CH
C-6~138 - 140C-CH₃ (Quaternary)
C-7~132 - 134CH
C-8~126 - 128CH
C-8a~146 - 148Quaternary
-CH₃~21 - 23CH₃

To unequivocally assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would be observed between H-2 and H-3, and between H-7 and H-8, confirming their adjacent positions. A weaker correlation might be seen between H-5 and H-7 (meta-coupling). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~8.8 ppm would correlate with the carbon signal at ~151 ppm, assigning them to H-2 and C-2, respectively. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu Key HMBC correlations would be:

The methyl protons (~2.5 ppm) showing correlations to C-6 (~139 ppm), C-5 (~129 ppm), and C-7 (~133 ppm), confirming the position of the methyl group at C-6.

The H-2 proton (~8.8 ppm) showing correlations to C-3, C-4, and C-8a, linking the two rings.

The H-5 proton (~8.1 ppm) showing correlations to C-4, C-4a, and C-7, confirming the bromine position at C-4.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

ExperimentProtonCorrelated NucleusSignificance
COSYH-2H-3Confirms H-2/H-3 adjacency
COSYH-7H-8Confirms H-7/H-8 adjacency
HSQC-CH₃-CH₃ carbonAssigns the methyl carbon
HMBC-CH₃C-5, C-6, C-7Confirms C-6 position of methyl group
HMBCH-5C-4, C-7, C-4aConfirms C-4 position of bromine
HMBCH-2C-4, C-8aConfirms quinoline ring structure

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by vibrations of the quinoline core, the methyl group, and the carbon-bromine bond.

Aromatic C-H Stretching: Sharp bands are expected in the 3000–3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the methyl group are expected in the 2850–3000 cm⁻¹ range.

C=C and C=N Ring Stretching: A series of characteristic bands in the 1620–1400 cm⁻¹ region corresponds to the stretching vibrations within the aromatic quinoline framework.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds appear in the 1300–700 cm⁻¹ fingerprint region. The pattern of out-of-plane C-H bending bands can be indicative of the substitution pattern on the aromatic rings.

C-Br Stretching: The vibration corresponding to the C-Br bond is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy complements IR by often showing stronger signals for the symmetric vibrations of the aromatic ring system. libretexts.org

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
C=N/C=C Ring Stretch1620 - 1400Strong (multiple bands)
C-H Bending (Out-of-Plane)900 - 700Strong
C-Br Stretch600 - 500Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The molecular formula C₁₀H₈BrN gives a nominal molecular weight of 221 or 223 g/mol , depending on the bromine isotope.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 221 and 223, respectively. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

The fragmentation of the quinoline ring is expected to proceed through characteristic pathways. Common fragmentation events include the loss of the bromine radical, followed by the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the heterocyclic ring.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed FragmentNotes
223 / 221[C₁₀H₈BrN]⁺Molecular ion peak (M⁺, M+2), characteristic 1:1 bromine isotope pattern.
142[M - Br]⁺ or [C₁₀H₈N]⁺Loss of the bromine radical.
141[M - Br - H]⁺ or [C₁₀H₇N]⁺Loss of a hydrogen radical after bromine loss.
115[M - Br - HCN]⁺ or [C₉H₇]⁺Loss of hydrogen cyanide from the [M-Br]⁺ fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The quinoline ring system is an aromatic chromophore that exhibits characteristic electronic transitions.

The absorption spectrum of quinoline and its derivatives is typically characterized by π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. researchgate.netslideshare.net The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally high-intensity bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. These transitions are typically of lower intensity. For some quinoline derivatives, absorption peaks observed around 249 nm and 316 nm have been attributed to π → π* and n → π* transitions, respectively. researchgate.net The precise wavelengths (λ_max) and molar absorptivities (ε) for this compound would be influenced by the electronic effects of the bromo and methyl substituents on the aromatic system.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. semanticscholar.orgeurjchem.com

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related isomers like 8-Bromo-2-methylquinoline provides a template for the expected findings. nih.gov For this isomer, the crystal structure revealed a nearly planar quinoline system, with the molecules stabilized in the crystal lattice by π–π stacking interactions between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, at a centroid–centroid distance of 3.76 Å. nih.gov A similar analysis for this compound would precisely define its molecular geometry and uncover the specific non-covalent interactions, including potential Br···N or Br···π halogen bonds, that dictate its supramolecular architecture.

Illustrative Crystal Data for an Isomeric Compound (8-Bromo-2-methylquinoline) nih.gov
ParameterValue
Chemical FormulaC₁₀H₈BrN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (ų)901.4 (5)
Z (Molecules per unit cell)4

Computational Chemistry and Theoretical Modeling of 4 Bromo 6 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-6-methylquinoline, DFT calculations offer a detailed understanding of its geometry, electronic characteristics, and vibrational modes.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. mdpi.com This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the this compound molecule. Different basis sets, such as 6-31G*, can be employed in these calculations to achieve accurate structural parameters. researchgate.net The optimization process is crucial as the geometric structure significantly influences the electronic and spectroscopic properties of the compound.

Electronic Structure Properties: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP) Surfaces

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdresearchgate.net A smaller energy gap generally indicates higher reactivity and polarizability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding the electronic distribution and reactivity of this compound. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 D

Prediction and Assignment of Vibrational Frequencies (Harmonic and Anharmonic)

DFT calculations are also employed to predict the vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated vibrational spectra with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. researchgate.net Both harmonic and anharmonic calculations can be performed, with the latter often providing a better agreement with experimental results by accounting for the non-quadratic nature of the potential energy surface. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgq-chem.com NBO analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions. It quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the stability of the molecule and the nature of its chemical bonds (covalent vs. ionic). wikipedia.org

Table 2: Example NBO Analysis Data for a C-Br Bond Note: This table provides a conceptual representation of NBO analysis for a carbon-bromine bond, as specific data for this compound was not available.

Interaction (Donor -> Acceptor) Stabilization Energy (kcal/mol)
LP(Br) -> σ*(C-C) 1.2
LP(Br) -> σ*(C-N) 0.8

Ab Initio Quantum Mechanical Calculations (e.g., Hartree-Fock)

Ab initio quantum mechanical methods, such as Hartree-Fock (HF) theory, are another class of computational techniques used to study molecular systems "from the beginning," without the use of empirical parameters. wikipedia.org While DFT has become more popular for many applications due to its better balance of accuracy and computational cost, HF calculations are still valuable, particularly as a starting point for more advanced post-Hartree-Fock methods. wikipedia.org For this compound, HF calculations can provide fundamental information about its electronic structure and geometry. Comparing the results from HF and DFT methods can also offer deeper insights into the role of electron correlation in determining the molecule's properties. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., with Human Serum Albumin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org This method is particularly important in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein (receptor).

In the context of this compound, molecular docking simulations can be performed to investigate its binding affinity and mode of interaction with proteins like Human Serum Albumin (HSA). swu.ac.thnih.gov HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs. biorxiv.org By simulating the docking of this compound into the binding sites of HSA, researchers can predict the binding energy, identify key interacting amino acid residues, and understand the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information is critical for predicting the pharmacokinetic properties of the compound.

Table 3: Example Molecular Docking Results for a Quinoline (B57606) Derivative with HSA Note: This table illustrates typical results from a molecular docking study of a quinoline derivative with Human Serum Albumin.

Parameter Value
Binding Affinity -8.5 kcal/mol
Interacting Residues Trp214, Arg218, Lys199
Types of Interactions Hydrogen bonding, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in modern drug discovery and materials science. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other target properties. This is achieved by correlating variations in the physicochemical properties of a series of compounds with their observed activities. For a specific compound like this compound, a QSAR study would typically involve the synthesis and testing of a series of related molecules with modifications at different positions on the quinoline ring.

While QSAR models have been developed for various classes of quinoline derivatives, including those with anticancer, antimalarial, and antibacterial activities, a model specifically centered around the this compound scaffold has not been detailed in the reviewed literature. nih.govresearchgate.netnih.gov The development of such a model would require a dataset of structurally similar compounds with measured biological activities, which is not currently available.

In broader studies of quinoline derivatives, descriptors such as electronic properties (e.g., HOMO-LUMO energies), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP) are often found to be significant in determining their biological activity. acarindex.com For instance, the presence and position of halogen atoms and methyl groups can significantly influence these descriptors and, consequently, the compound's activity. However, without a specific study on this compound, any discussion of its QSAR profile would be speculative.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundSubstituent (R)Log(1/IC50)LogPElectronic Energy (eV)
This compound ----
Derivative 1H---
Derivative 2Cl---
Derivative 3OCH3---
Derivative 4NO2---
Note: This table is illustrative of the data required for a QSAR study and does not contain actual experimental or computed data due to the lack of specific research on this compound.

Computational Prediction of Pharmacokinetic Parameters (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the viability of a compound as a drug candidate. In silico methods are widely used to predict these parameters, reducing the need for extensive and costly experimental work. mdpi.comnih.gov

Key ADME parameters that would be of interest for this compound include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. The presence of the quinoline core, along with the bromo and methyl substituents, would influence its lipophilicity and solubility, which are key determinants of absorption.

Metabolism: Computational tools can predict the potential sites of metabolism by cytochrome P450 enzymes. The methyl group and the aromatic rings of the quinoline scaffold would be likely sites for metabolic reactions such as oxidation.

Excretion: Predictions related to renal clearance and potential interactions with drug transporters help in understanding how the compound is eliminated from the body.

Table 2: Illustrative Predicted ADME Properties for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal Absorption (%)-High/Low
Caco-2 Permeability (logPapp)-High/Low
Plasma Protein Binding (%)-High/Low
Blood-Brain Barrier Permeation-Yes/No
CYP2D6 Inhibition-Inhibitor/Non-inhibitor
hERG Inhibition-High/Low Risk
Note: This table is a template for presenting computational ADME predictions. The values are not provided as they have not been specifically published for this compound.

Chemical Reactivity and Transformative Chemistry of 4 Bromo 6 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of 4-Bromo-6-methylquinoline is dictated by the electronic properties of the quinoline ring and the influence of its substituents. The pyridine (B92270) half of the quinoline system is electron-deficient, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly at positions 2 and 4. Conversely, the benzene (B151609) half is more electron-rich and behaves more like a typical substituted benzene ring.

Nucleophilic Substitution:

The most prominent feature for nucleophilic attack on this compound is the bromine atom at the C4 position. This halogen can be displaced by various nucleophiles, a reaction often facilitated by transition metal catalysts. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. libretexts.orgnih.govrsc.org For instance, the reactivity of the bromo group in the analogous compound 4-bromo-6-fluoroquinoline (B1289494) includes Pd-catalyzed coupling reactions. ossila.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of diverse chemical libraries for various applications. nih.govmdpi.com

Furthermore, nucleophilic aromatic substitution (SNAr) can occur, especially if the quinoline ring is further activated by strongly electron-withdrawing groups. For example, the nitration of 6-bromoquinoline (B19933) introduces a nitro group that activates the adjacent bromine atom for substitution by nucleophiles like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net This suggests that if an electron-withdrawing group were introduced onto the this compound ring system, the C4-bromo substituent would become more labile towards SNAr reactions. youtube.comkhanacademy.orgyoutube.com

Table 1: Representative Nucleophilic Substitution Reactions on Bromoquinoline Systems
Reaction TypeSubstrate AnalogueReagentsProduct TypeReference
Suzuki Coupling4-Bromo-6H-1,2-oxazinesArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃4-Aryl derivative nih.gov
Sonogashira Coupling4-Bromo-6H-1,2-oxazinesTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl derivative nih.gov
Nucleophilic Aromatic Substitution (SNAr)6-Bromo-5-nitroquinoline (B1267105)Morpholine or Piperazine, Triethylamine6-Morpholinyl/Piperazinyl-5-nitroquinoline semanticscholar.org

Electrophilic Substitution:

Electrophilic aromatic substitution on the quinoline ring is generally less facile than on benzene due to the deactivating effect of the nitrogen atom. However, reactions can proceed, typically on the benzene ring portion of the molecule. For this compound, the directing effects of the existing substituents must be considered. The methyl group at C6 is an activating, ortho-, para-director, while the bromine at C4 is a deactivating, ortho-, para-director.

Nitration is a classic example of electrophilic aromatic substitution. Studies on 6-bromoquinoline show that nitration with a mixture of sulfuric and nitric acid can lead to the introduction of a nitro group at either the C5 or C8 position, depending on the reaction conditions and whether the quinoline nitrogen is N-oxidized. semanticscholar.orgresearchgate.net For this compound, electrophilic attack would be expected to occur on the carbocyclic ring, likely at the C5 or C8 positions, influenced by the directing effects of the methyl and bromo groups.

Table 2: Electrophilic Nitration on Bromoquinoline Systems
SubstrateReagentsProduct(s)Reference
6-BromoquinolineH₂SO₄, HNO₃6-Bromo-5-nitroquinoline semanticscholar.org
6-Bromoquinoline-1-oxideH₂SO₄, HNO₃6-Bromo-5-nitroquinoline-1-oxide and 6-Bromo-4-nitroquinoline-1-oxide semanticscholar.org

Redox Chemistry: Oxidation and Reduction Pathways

Oxidation:

The methyl group at the C6 position of this compound is a primary site for oxidation. Research on the oxidation of 4-methylquinolines has demonstrated that this benzylic C-H bond can be selectively oxidized to form the corresponding aldehyde. researchgate.net A convenient, metal-free method utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), to achieve this transformation under mild conditions. researchgate.net This reaction provides a direct route to quinoline-6-carbaldehydes, which are valuable synthetic intermediates. More vigorous oxidation conditions, such as using potassium permanganate, could potentially oxidize the methyl group further to a carboxylic acid. pvamu.edu

Table 3: Oxidation of Methylquinoline Analogs
Substrate ClassReagentsProductReaction ConditionsReference
4-MethylquinolinesPIDA, HCCl₂CO₂H, H₂OQuinoline-4-carbaldehydesAnhydrous DMSO, rt, 48 h researchgate.net
4-Methylquinoline (B147181)Chromic acidQuinoline-4-carboxylic acidNot specified pvamu.edu

Reduction:

The quinoline ring system can undergo reduction, typically through catalytic hydrogenation. This process can lead to the saturation of either the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline, or, under more forcing conditions, the entire heterocyclic system. For this compound, such a reduction would produce 4-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline. Additionally, if the molecule has been functionalized with a nitro group via electrophilic substitution, this group can be readily reduced to an amine using reagents like iron powder in acetic acid. semanticscholar.org This transformation is synthetically useful as it converts an electron-withdrawing group into an electron-donating group, thereby altering the reactivity of the quinoline ring and providing a handle for further derivatization.

Complexation and Coordination Chemistry with Metal Centers

Quinoline and its derivatives are excellent ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. researchgate.net They typically act as monodentate ligands, coordinating to a metal center through the nitrogen. While specific studies on the coordination chemistry of this compound are not extensively reported, its behavior can be inferred from the vast body of research on other quinoline-based ligands. acs.orgmdpi.comrsc.org

Quinoline ligands have been used to synthesize a wide variety of metal complexes with diverse geometries and properties. researchgate.net For example, Schiff base ligands derived from quinoline carbohydrazide (B1668358) have been shown to form octahedral complexes with transition metals like Cu(II), Fe(III), and Co(II). mdpi.com In these cases, coordination occurs through the quinoline nitrogen as well as other donor atoms within the ligand structure. Zinc(II) has been shown to form tetrahedral and octahedral complexes with isoquinoline (B145761) N-oxide, coordinating through the oxygen atom. nih.gov

For this compound, coordination to a metal center would primarily occur via the N-donor atom. The resulting metal complex's stability and geometry would depend on the metal ion, the other ligands present, and the steric and electronic effects of the bromo and methyl substituents. The presence of these substituents could influence the ligand's coordination properties and the catalytic or photophysical properties of the resulting metal complex.

Table 4: General Coordination Modes of Quinoline-Type Ligands
Ligand TypeMetal Ion(s)Coordination Site(s)Resulting Geometry (Example)Reference
Quinoline Schiff BaseCu(II), Fe(III), Co(II)Azomethine N, Carbonyl OOctahedral mdpi.com
Isoquinoline N-oxideZn(II)N-oxide OxygenTetrahedral or Octahedral nih.gov
Tri(quinolin-8-yl)-λ³-stibanePt(II)Quinoline N, SbDistorted square planar acs.org

Applications Beyond Medicinal Chemistry

Development of Liquid Crystalline Materials Incorporating Methylquinoline Termini

The rigid, aromatic core of the quinoline (B57606) moiety makes it an attractive structural unit for the design of liquid crystalline materials. The incorporation of a methyl group, as in 4-Bromo-6-methylquinoline, can influence the mesomorphic properties of the resulting compounds.

One area of research has focused on the synthesis of "kinked" or "Z-shaped" liquid crystals. A study detailed the synthesis of a homologous series of 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines. These compounds were prepared through a two-step reaction sequence involving a Grignard reaction followed by oxidation. The resulting molecules, which feature a 6-methylquinoline (B44275) terminus, were found to exhibit thermotropic liquid crystalline behavior. The investigation of their properties through polarized optical microscopy and differential scanning calorimetry revealed the presence of specific mesophases.

The synthesis of these kinked liquid crystals began with the preparation of a Grignard reagent from 4-bromo-4′-alkoxybiphenyl. This was then reacted with 6-methylquinolinium chloride to form a 1,2-dihydroquinoline adduct. Subsequent oxidation of this intermediate yielded the final 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines. The thermotropic properties of these compounds were found to be dependent on the length of the alkoxy chain.

While direct studies on liquid crystals derived specifically from this compound are not extensively documented in the provided search results, the successful synthesis and characterization of liquid crystalline materials from the closely related 6-methylquinoline scaffold highlight the potential of this class of compounds in the field of liquid crystal research. The presence of the bromo substituent at the 4-position of this compound offers a reactive handle for further molecular engineering to fine-tune the liquid crystalline properties.

Investigation of Optoelectronic and Nonlinear Optical (NLO) Properties

Quinoline derivatives are of significant interest in the field of optoelectronics and nonlinear optics due to their extended π-conjugated systems, which can lead to desirable electronic and optical properties. Organic materials with NLO properties are crucial for applications in photonic devices.

Research into quinoline-based compounds has shown their potential for high thermal and chemical stability, as well as electron-transporting capabilities, which are beneficial for applications in organic light-emitting diodes (OLEDs) and solar cells. nih.gov The electron-withdrawing nature of the quinoline ring plays a role in its electron transport characteristics. nih.gov

Studies on disubstituted quinolines with carbazole have been conducted to evaluate their NLO properties. nih.gov Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been employed to understand the structure-property relationships of these molecules. nih.gov These computational studies help in predicting the NLO behavior of designed compounds. nih.gov For instance, designed donor-acceptor-donor-π-acceptor (D-A-D-π-A) configured compounds based on a quinoline core have been shown to exhibit promising NLO behavior with smaller energy gaps and maximum redshift compared to reference molecules. mdpi.com

Furthermore, investigations into isostructural halogenated dihydroquinolinones have provided insights into the role of halogen substituents on the NLO properties. rsc.org Theoretical models have been used to estimate the third-order nonlinear susceptibility (χ(3)) of these crystals, suggesting that dihydroquinolinone derivatives are promising NLO materials. rsc.org The replacement of a chlorine atom with a bromine atom was found to have a minimal effect on the intermolecular interactions and interaction energy of dimeric structures in these specific compounds. rsc.org

While direct experimental data on the optoelectronic and NLO properties of this compound is not detailed in the provided search results, the existing research on related quinoline derivatives strongly suggests its potential in these areas. The presence of the bromo group can influence the electronic properties and may enhance the NLO response.

Applications as Ligands in Catalysis and Material Science

The quinoline scaffold, with its nitrogen atom, can act as a ligand, coordinating to metal centers to form complexes that can be used in catalysis and material science. The substituents on the quinoline ring can modulate the electronic and steric properties of the ligand, thereby influencing the catalytic activity and the properties of the resulting materials.

Bromo-substituted quinolines are valuable precursors in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for material science. For example, 4-bromo-6-fluoroquinoline (B1289494) is known to undergo Pd-catalyzed coupling reactions at the bromide position. ossila.com This reactivity allows for the introduction of various functional groups, enabling the synthesis of dyes for OLEDs and solar cells. ossila.com It is reasonable to infer that this compound would exhibit similar reactivity, making it a useful building block in the synthesis of functional materials.

In the realm of catalysis, bromoquinolines have been used as substrates in hydrogenation reactions. A study on the hydrogenation of isomeric bromoquinolines using a MoS₂ catalyst showed that bromo-1,2,3,4-tetrahydroquinolines could be formed with high selectivity. rsc.org This research is relevant to the development of selective catalysts for the hydrogenation of halogen-containing aromatic compounds. rsc.org While in this case the bromoquinoline is the reactant rather than the ligand, it demonstrates the interaction of this class of compounds with catalytic systems.

The development of metal complexes with quinoline-based ligands is an active area of research. These complexes can exhibit interesting photophysical and catalytic properties. The specific substitution pattern of this compound, with a methyl group at the 6-position and a bromine atom at the 4-position, offers a unique electronic and steric profile that could be exploited in the design of novel ligands for catalysis and functional materials.

Solution Chemistry and Physicochemical Characterization in Solvents

Equilibrium Solubility Studies in Pure and Binary Solvent Systems

The equilibrium solubility of 6-Bromo-2-methylquinoline was systematically investigated in ten pure solvents and four binary solvent mixtures over a temperature range of 278.15 K to 323.15 K using the isothermal method. acs.org The mole fraction solubility of the compound was observed to increase with rising temperature across all tested solvents, indicating an endothermic dissolution process. acs.org

Among the pure solvents, the highest mole fraction solubility at 323.15 K was observed in toluene (B28343) (3.318 × 10⁻²), followed by ethyl acetate (B1210297) (2.991 × 10⁻²), acetone (B3395972) (2.764 × 10⁻²), acetonitrile (B52724) (2.528 × 10⁻²), N,N-dimethylformamide (DMF) (2.220 × 10⁻²), n-propanol (9.141 × 10⁻³), isopropanol (B130326) (8.123 × 10⁻³), ethanol (B145695) (3.896 × 10⁻³), methanol (B129727) (9.981 × 10⁻⁴), and the lowest in water (2.888 × 10⁻⁵). acs.org

In the case of binary solvent systems, the solubility was studied in mixtures of (ethanol + water), (isopropanol + water), (DMF + water), and (methanol + water). acs.org The maximum solubility was achieved in the (DMF + water) mixture, while the minimum was recorded in the (methanol + water) blend. acs.org

To correlate the experimental solubility data, several thermodynamic models were employed. For pure solvents, the Apelblat, van't Hoff, and Non-Random Two-Liquid (NRTL) models were utilized. acs.org For the binary solvent systems, the Jouyban–Acree (J–A), van't Hoff–Jouyban–Acree (V–J–A), and modified Apelblat–Jouyban–Acree (A–J–A) models were used to evaluate the solubility data. acs.org

Table 1: Mole Fraction Solubility of 6-Bromo-2-methylquinoline in Pure Solvents at 323.15 K acs.org

SolventMole Fraction Solubility (x 10⁻²)
Toluene3.318
Ethyl Acetate2.991
Acetone2.764
Acetonitrile2.528
DMF2.220
n-Propanol0.9141
Isopropanol0.8123
Ethanol0.3896
Methanol0.09981
Water0.002888

Analysis of Solvent Effects on Dissolution Thermodynamics

The dissolution behavior of 6-Bromo-2-methylquinoline was further elucidated by analyzing the solvent effects from a molecular perspective. acs.org The results of this analysis indicated that the interaction between the solute and the solvent is the predominant factor governing the dissolution process. acs.org This suggests that the chemical nature of the solvent and its ability to interact with the 4-Bromo-6-methylquinoline molecule play a more significant role than the solvent-solvent interactions. acs.org

Determination of Apparent Thermodynamic Properties of Dissolution

The apparent thermodynamic properties of the dissolution of 6-Bromo-2-methylquinoline in pure solvents were determined using van't Hoff plots. acs.org These properties, including the standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution, provide a deeper understanding of the energetic changes that occur during the dissolution process.

The analysis consistently revealed that the dissolution process is endothermic, as indicated by positive enthalpy values. researchgate.net This is in agreement with the observed increase in solubility with temperature. acs.org Furthermore, the dissolution was found to be an entropy-driven process, suggesting that the increase in disorder upon the mixing of the solute and solvent is a significant driving force for dissolution. researchgate.net

Future Research Directions and Translational Outlook

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Bromo-6-methylquinoline and its derivatives is increasingly steering towards green and sustainable chemistry principles, aiming to minimize environmental impact while enhancing efficiency. researchgate.netbenthamdirect.com Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric proportions, leading to significant waste and high energy consumption. nih.govijpsjournal.com

Future research will likely focus on optimizing these classical routes and developing new ones that align with green chemistry. This involves the use of eco-friendly solvents like water and ethanol (B145695), and the application of recyclable and non-biodegradable catalysts. researchgate.netbenthamdirect.com Methodologies such as microwave-assisted synthesis (MAS) and ultrasound irradiation are also poised to play a larger role, as they can significantly reduce reaction times and energy usage. benthamdirect.comijpsjournal.com For instance, the Knorr synthesis, which has been used to prepare the related compound 6-bromo-4-methylquinolin-2(1H)-one, could be adapted using these sustainable techniques. researchgate.net

The development of one-pot synthesis strategies is another key area of exploration. researchgate.netnih.gov These methods, which combine multiple reaction steps into a single procedure, reduce the need for intermediate purification, thereby saving time, solvents, and resources. asianpubs.org Applying these novel and sustainable methodologies to the synthesis of this compound will be crucial for making its development more economically and environmentally viable.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Derivatives

FeatureTraditional Synthesis MethodsNovel & Sustainable Methodologies
Solvents Often hazardous organic solventsGreen solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.com
Catalysts Often stoichiometric, hazardous acidsRecyclable, green catalysts (e.g., p-TSA, polymer-supported acids) researchgate.netasianpubs.org
Energy Input High temperatures, long reaction times nih.govMicrowave irradiation, ultrasound; reduced reaction times benthamdirect.com
Waste Generation Significant byproduct and solvent wasteMinimized waste, adherence to atom economy principles researchgate.net
Efficiency Multi-step procedures with workupOne-pot synthesis, simplified workup processes benthamdirect.com

Rational Design of Highly Potent and Selective Therapeutic Agents

The this compound scaffold provides a versatile platform for the rational design of new therapeutic agents. The process of rational drug design leverages an understanding of a biological target's structure to create molecules that can interact with it specifically and potently. nih.gov For quinoline-based compounds, this approach has been successfully used to develop inhibitors for a variety of targets, particularly in oncology. rsc.orgnih.gov

Future design strategies for this compound derivatives will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the quinoline core is essential. This includes exploring different substituents at various positions to understand their impact on biological activity. SAR studies have shown that the presence and position of electron-withdrawing groups like bromine and electron-donating groups like methyl can significantly influence receptor binding and electronic properties. researchgate.netresearchgate.net The halogen atom at the 6-position of a quinazoline (B50416) ring, a related scaffold, has been shown to improve anticancer effects. researchgate.netresearchgate.net

Scaffold Hopping and Hybridization : This involves replacing the central quinoline core with other isosteres or combining the scaffold with other pharmacologically active motifs (e.g., pyrazole, chalcone) to generate hybrid molecules. researchgate.netnih.gov This can lead to novel compounds with enhanced potency or the ability to interact with multiple biological targets. rsc.org

Target-Specific Design : Research will focus on designing derivatives that are highly selective for specific biological targets, such as protein kinases (e.g., EGFR, HER-2, B-Raf), which are often implicated in cancer. nih.govrsc.orgresearchgate.net High selectivity is crucial for minimizing off-target effects. For example, covalent quinazoline-based inhibitors have been designed to selectively target the KRAS G12C mutation, a key driver in many cancers. elsevierpure.com The 4-bromo substitution could be exploited to form specific halogen bonds with the target protein, enhancing binding affinity and selectivity.

Table 2: Strategies for Rational Drug Design with the this compound Scaffold

Design StrategyApproachPotential Therapeutic Outcome
SAR-Guided Modification Introduce diverse functional groups at various positions on the quinoline ring.Enhanced potency, improved pharmacokinetic properties. researchgate.net
Bioisosteric Replacement Replace the bromine or methyl group with other functional groups of similar size and electronic character.Fine-tuning of activity and selectivity.
Molecular Hybridization Covalently link the quinoline scaffold to other known pharmacophores.Dual-target inhibitors or compounds with novel mechanisms of action. rsc.org
Structure-Based Design Utilize the 3D structure of a target protein to design complementary ligands.Development of highly potent and selective inhibitors for specific enzymes or receptors. nih.gov

Discovery of Unexplored Biological Activities and Targets

While quinoline derivatives are well-known for their anticancer, antimalarial, and antibacterial activities, the full therapeutic potential of the this compound scaffold remains largely untapped. researchgate.netresearchgate.net Future research should aim to screen this compound and its derivatives against a broader range of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Neglected Tropical Diseases : Parasitic enzymes, such as N-myristoyltransferase (NMT), have been identified as viable targets for quinoline-based inhibitors in diseases like leishmaniasis and malaria. mdpi.com Screening this compound against such targets could yield new antiparasitic agents.

Novel Antibacterial Mechanisms : With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents that act on novel targets. Microbial DNA gyrase has been identified as a promising target for new quinoline derivatives. nih.gov

Neurodegenerative Diseases : Some quinoline compounds have shown potential in the context of neurodegenerative disorders, for instance, by inhibiting cholinesterase enzymes. nih.gov This represents another avenue for investigation.

Epigenetic Targets : Bromodomains, such as BRD9, are epigenetic "reader" proteins that have emerged as important targets in oncology. Quinazolinone-based compounds, structurally related to quinolines, have been identified as binders of these targets. researchgate.net

The discovery of new activities will be driven by high-throughput screening of this compound derivatives against large panels of cell lines and biochemical targets. nih.gov Furthermore, the synthesis of highly brominated quinolines has been shown to yield compounds with significant antiproliferative effects, suggesting that the halogen substitution is a key feature for biological activity. nih.gov

Integration of Advanced Computational Techniques and Artificial Intelligence in Quinoline Research

The synergy between experimental chemistry and computational methods is revolutionizing drug discovery. harvard.edu For this compound, integrating advanced computational techniques and artificial intelligence (AI) will be instrumental in accelerating research and development. nih.govoncodesign-services.com

Key computational approaches include:

Molecular Modeling and Simulation : Techniques like molecular docking and molecular dynamics simulations can predict how this compound derivatives bind to target proteins at an atomic level. nih.govmdpi.com This provides insights into the mechanism of action and helps guide the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the structural features of a series of compounds with their biological activity. mdpi.com This allows for the prediction of the potency of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Artificial Intelligence and Machine Learning : AI is transforming multiple stages of drug discovery. nih.gov Machine learning algorithms can analyze vast datasets to identify novel drug targets, perform virtual screening of millions of compounds, predict pharmacokinetic and toxicity (ADMET) properties, and even suggest optimal synthetic routes (retrosynthesis). nih.govoncodesign-services.comnih.gov For this compound, AI can be used to design a virtual library of derivatives and predict their potential efficacy and drug-likeness, significantly streamlining the discovery pipeline. mdpi.com

The integration of these computational tools will create a powerful feedback loop with wet-lab experiments, enabling a more rapid and cost-effective cycle of drug design, synthesis, and testing. harvard.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Bromo-6-methylquinoline, and what are the critical reaction conditions?

  • Methodological Answer : this compound can be synthesized via halogenation of the parent quinoline structure. Bromination at the 4-position typically employs reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Methylation at the 6-position may involve Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. Key considerations include temperature control (e.g., 0–25°C for bromination) and solvent selection (e.g., DMF or CCl4) to minimize side reactions. Purity is often verified via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, with 1H^1H and 13C^13C NMR resolving substituent positions. Bromine’s inductive effect deshields adjacent protons, causing distinct splitting patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~600 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELXL) resolves solid-state structures, particularly for heavy-atom-containing derivatives like brominated quinolines .

Q. What are the common derivatives of this compound explored in medicinal chemistry, and how are they functionalized?

  • Methodological Answer : Derivatives often include substitutions at the 2-, 3-, or 8-positions, such as aminoalkyl or trifluoromethoxy groups (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline). Functionalization strategies include Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions or nucleophilic aromatic substitution for electron-deficient sites. Phthalimido-protected intermediates (e.g., 8-(1-phthalimidoalkyl)-aminoquinolines) are precursors for bioactive amines after hydrazine deprotection .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise when analyzing this compound using SHELXL, and how are they addressed?

  • Methodological Answer : Bromine’s high electron density can cause absorption errors during X-ray data collection, requiring empirical absorption corrections (e.g., SADABS). Disorder in the methyl group (C6) may necessitate split-atom modeling or restraints. SHELXL’s robust parameterization handles anisotropic displacement parameters for heavy atoms. Validation tools (e.g., Rint_{\text{int}}) ensure data quality, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What computational approaches are recommended to model the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of bromine and methyl groups on reaction sites. Fukui indices identify nucleophilic/electrophilic centers, aiding in predicting regioselectivity. Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic metals (e.g., Pd in Suzuki couplings). Solvent effects are modeled using COSMO-RS to optimize reaction conditions .

Q. How can competing side reactions during functionalization of this compound be mitigated?

  • Methodological Answer : Competing debromination or overhalogenation is minimized using low-temperature conditions (<0°C) and stoichiometric control of halogenating agents. Catalytic systems (e.g., Pd(OAc)2_2/PPh3_3) enhance selectivity in cross-coupling. Protecting groups (e.g., acetyl for amines) prevent undesired nucleophilic attacks. Reaction monitoring via TLC or in situ IR ensures intermediate stability .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how do structural variations affect potency?

  • Methodological Answer : Bromine enhances lipophilicity, improving membrane permeability, while methyl groups stabilize π-π stacking with biological targets. Derivatives targeting kinase inhibition often exploit quinoline’s planar structure for ATP-binding site interactions. Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups at C4 enhance cytotoxicity, whereas hydrophilic substitutions at C8 reduce off-target effects .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility. Comparative studies under identical conditions (e.g., IC50_{50} in MCF-7 vs. HEK293 cells) isolate structural contributors. Contradictions in enzyme inhibition data may require crystallographic validation of binding modes .

Methodological Notes

  • Data Sources : Prioritize crystallographic data from SHELXL-refined structures and spectroscopic datasets from peer-reviewed journals (avoiding commercial platforms like BenchChem) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving bioactive derivatives .
  • Contradiction Analysis : Use PICO frameworks to isolate variables (e.g., Patient/Problem: Cancer cells; Intervention: Derivative X; Comparison: Parent compound; Outcome: Apoptosis rate) .

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-6-methylquinoline
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4-Bromo-6-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.